3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid
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Overview
Description
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (BOC) protected amino group and a methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The BOC-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions such as hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products
Oxidation: 3-(3-Hydroxyphenyl)-2-methoxybenzoic acid.
Reduction: 3-(3-BOC-Aminophenyl)-2-methoxybenzyl alcohol.
Substitution: 3-(3-Aminophenyl)-2-methoxybenzoic acid (after deprotection).
Scientific Research Applications
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of probes for biological studies due to its functional groups.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid depends on its functional groups:
BOC-Protected Amino Group: Acts as a protecting group to prevent unwanted reactions during synthesis. It can be removed under acidic conditions to reveal the free amine.
Methoxy Group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Carboxylic Acid Group: Can form esters, amides, and other derivatives, making it a versatile functional group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid: Similar structure but with the BOC-protected amino group in the para position.
3-(3-BOC-Aminophenyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in the para position.
3-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical reactions. The combination of a BOC-protected amino group, a methoxy group, and a carboxylic acid group provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-methoxy-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-8-5-7-12(11-13)14-9-6-10-15(17(21)22)16(14)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDDRVHLKRFZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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